![molecular formula C9H7N3S B1624112 4-(2-Pyridinyl)pyrimidine-2-thiol CAS No. 454699-37-7](/img/structure/B1624112.png)
4-(2-Pyridinyl)pyrimidine-2-thiol
Overview
Description
“4-(2-Pyridinyl)pyrimidine-2-thiol” is a chemical compound with the molecular formula C9H7N3S . It has a molecular weight of 189.24 . The IUPAC name for this compound is 4-(2-pyridinyl)-2-pyrimidinethiol .
Synthesis Analysis
The synthesis of pyrimidin-2-ol/thiol/amine derivatives, which includes “4-(2-Pyridinyl)pyrimidine-2-thiol”, has been studied . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “4-(2-Pyridinyl)pyrimidine-2-thiol” consists of a pyrimidine ring attached to a pyridine ring via a sulfur atom .Physical And Chemical Properties Analysis
“4-(2-Pyridinyl)pyrimidine-2-thiol” is stored at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Applications
Pyrimidine derivatives have been recognized for their role in forming the central core of biologically active compounds, including antimicrobial agents. The nitrogen atoms present in the pyrimidine moiety are crucial for DNA and RNA synthesis, making them imperative in various biological processes, which can be exploited for antimicrobial purposes .
Anti-Inflammatory Applications
Research has indicated that pyrimidine analogs can be synthesized to possess enhanced anti-inflammatory activities with minimal toxicity. This involves detailed structure-activity relationship (SAR) analysis to develop new compounds that can serve as effective anti-inflammatory agents .
Hepatic Cellular Health
Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), indicating potential applications in liver health and disease treatment .
Nucleotide Analogs Synthesis
Pyrimidines, particularly those containing thiol groups, are used in the synthesis of nucleotide analogs which play a significant role in cellular processes and can be used in therapeutic interventions .
Chemical Research and Development
The compound “4-(2-Pyridinyl)pyrimidine-2-thiol” is available for purchase and is likely used in chemical research and development for synthesizing various derivatives with potential biological activities .
Safety and Hazards
Future Directions
The potential of pyrimidine derivatives, including “4-(2-Pyridinyl)pyrimidine-2-thiol”, is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, including those with a thiol group, have diverse biological activities . They can interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
Similar compounds have been shown to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The thiol group may provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Biochemical Pathways
Given its potential protein kinase inhibition, it could impact a variety of cellular signaling processes .
Result of Action
Based on its potential protein kinase inhibition, it could influence cell growth, differentiation, migration, and metabolism .
properties
IUPAC Name |
6-pyridin-2-yl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVNBRCSYKXAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415904 | |
Record name | 4-(2-PYRIDINYL)PYRIMIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridinyl)pyrimidine-2-thiol | |
CAS RN |
454699-37-7 | |
Record name | 4-(2-PYRIDINYL)PYRIMIDINE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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